molecular formula C16H17F3N4O B14922132 1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide

1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide

Cat. No.: B14922132
M. Wt: 338.33 g/mol
InChI Key: BHIUGNAHSOFCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, iron, zinc amalgam.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-propylbenzene: A simpler compound with a similar benzene ring structure.

    4-propyltoluene: Another compound with a similar alkyl-substituted benzene ring.

    2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3: A compound with a similar amine and propyl group structure.

Uniqueness

1-methyl-N-propyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, trifluoromethyl group, and carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

2-methyl-N-propyl-4-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C16H17F3N4O/c1-3-8-20-15(24)14-13(10-22-23(14)2)21-9-11-6-4-5-7-12(11)16(17,18)19/h4-7,9-10H,3,8H2,1-2H3,(H,20,24)

InChI Key

BHIUGNAHSOFCPA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.